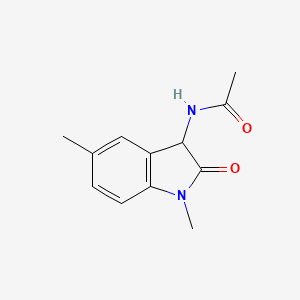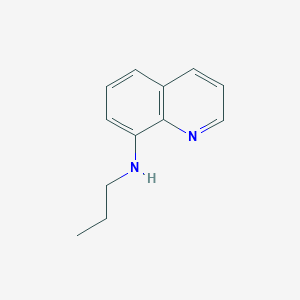![molecular formula C14H12O5S B7459875 4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid, also known as Methylsulfonylphenylacetic acid (MSPA), is a synthetic compound with potential therapeutic applications. MSPA is a sulfone-containing molecule, which has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. The purpose of
Wirkmechanismus
The exact mechanism of action of MSPA is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. MSPA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
MSPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been reported to possess antioxidant properties. MSPA has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, MSPA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
MSPA has several advantages for lab experiments. It is a synthetic compound and can be easily obtained in high purity and yield. MSPA has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. However, there are limitations to the use of MSPA in lab experiments. The exact mechanism of action of MSPA is not fully understood, and further research is needed to elucidate its effects on different physiological systems.
Zukünftige Richtungen
There are several future directions for the study of MSPA. One potential application of MSPA is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MSPA has been shown to possess antioxidant properties and may have applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of MSPA and its effects on different physiological systems. MSPA may also have potential applications in the field of drug discovery, as it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Further research is needed to explore the potential therapeutic applications of MSPA.
Conclusion:
In conclusion, MSPA is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects in animal models. MSPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanism of action of MSPA is not fully understood, and further research is needed to elucidate its effects on different physiological systems. MSPA has several advantages for lab experiments, including its synthetic nature and high purity and yield. However, further research is needed to explore the potential therapeutic applications of MSPA.
Synthesemethoden
MSPA can be synthesized by reacting 4-hydroxy-4'-(methylsulfonyl)-[1,1'-biphenyl]-3-carbaldehyde with malonic acid in the presence of a base. The resulting product is then subjected to a decarboxylation reaction to obtain MSPA. This method has been reported to yield MSPA with high purity and yield.
Wissenschaftliche Forschungsanwendungen
MSPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. MSPA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MSPA has been shown to possess antioxidant properties and may have applications in the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-hydroxy-5-(4-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLQXXCJYNOMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
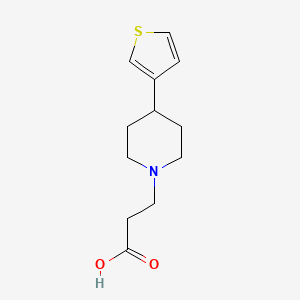
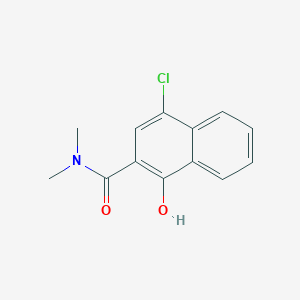
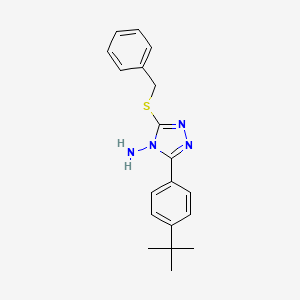
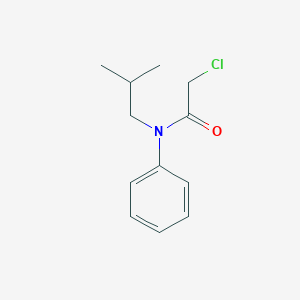
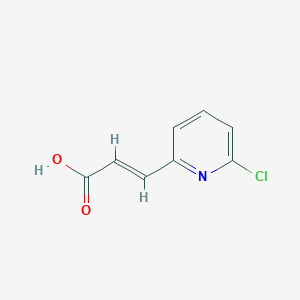
![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)
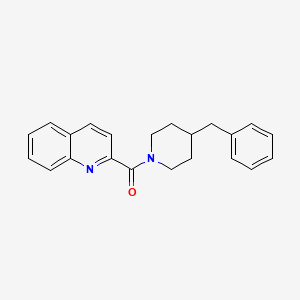
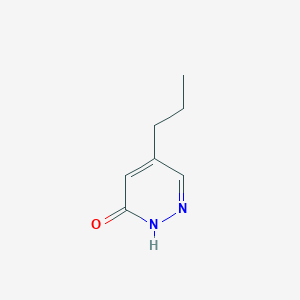
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
